Cas no 72036-50-1 (2"-O-rhamnosylisovitexin)

2"-O-rhamnosylisovitexin structure
2"-O-rhamnosylisovitexin structure
商品名:2"-O-rhamnosylisovitexin
CAS番号:72036-50-1
MF:C27H30O14
メガワット:578.519
MDL:MFCD24849363
CID:2012991
PubChem ID:23844078

2"-O-rhamnosylisovitexin 化学的及び物理的性質

名前と識別子

    • 2"-O-rhamnosylisovitexin
    • 72036-50-1
    • FS-8397
    • 2'-O-alpha-L-Rhamnopyranosyl-isovitexin
    • isoleucine betaine
    • NS00097682
    • Compound NP-005157
    • AKOS040734467
    • Isovitexin 2 inverted exclamation marka inverted exclamation marka-O-rhamnoside
    • DTXSID701346090
    • CS-0897287
    • NCGC00180396-01
    • 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • Isovitexin-2''-O-rhamnoside (2''-O-alpha-L-Rhamnopyranosyl-isovitexin)
    • MEGxp0_001392
    • ACon1_001544
    • HY-N12282
    • BRD-K92817658-001-01-4
    • 2'-O-alpha-L-Rhamnopyranosyl-isovitexin, >=90% (LC/MS-ELSD)
    • 6-[(2S,3R,4S,5S,6R)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)CHROMEN-4-ONE
    • DA-54470
    • isovitexin 2''-O-rhamnoside
    • 2''-O-alpha-L-Rhamnopyranosyl-isovitexin
    • G89290
    • XCA03650
    • 2?-o-?-L-Rhamnopyranosyl-isovitexin
    • MDL: MFCD24849363
    • インチ: InChI=1S/C27H30O14/c1-9-19(32)22(35)24(37)27(38-9)41-26-23(36)20(33)16(8-28)40-25(26)18-13(31)7-15-17(21(18)34)12(30)6-14(39-15)10-2-4-11(29)5-3-10/h2-7,9,16,19-20,22-29,31-37H,8H2,1H3
    • InChIKey: BGPMMCPSTAYIEL-UHFFFAOYSA-N
    • ほほえんだ: CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 578.16355563g/mol
  • どういたいしつりょう: 578.16355563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 14
  • 重原子数: 41
  • 回転可能化学結合数: 5
  • 複雑さ: 954
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 236Ų

2"-O-rhamnosylisovitexin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00217-1MG
2″-O-α-L-Rhamnopyranosyl-isovitexin
72036-50-1
1mg
¥3869.72 2023-09-14
ChemFaces
CFN95314-5mg
Isovitexin-2''-O-rhamnoside (2''-O-alpha-L-Rhamnopyranosyl-isovitexin)
72036-50-1 >=98%
5mg
$318 2023-09-19
ChemFaces
CFN95314-5mg
Isovitexin-2''-O-rhamnoside (2''-O-alpha-L-Rhamnopyranosyl-isovitexin)
72036-50-1 >=98%
5mg
$318 2021-07-22

2"-O-rhamnosylisovitexin 関連文献

2"-O-rhamnosylisovitexinに関する追加情報

Introduction to 2"-O-rhamnosylisovitexin (CAS No. 72036-50-1) and Its Emerging Applications in Chemical Biology

2"-O-rhamnosylisovitexin, identified by the chemical identifier CAS No. 72036-50-1, is a bioactive glycoside compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, derived from the genus Isodon or related species, exhibits a unique structural motif characterized by the presence of a rhamnose moiety at the 2-O position of the isovitexin aglycone. The structural complexity and biological potential of 2"-O-rhamnosylisovitexin have positioned it as a promising candidate for further investigation in therapeutic and diagnostic applications.

The chemical structure of 2"-O-rhamnosylisovitexin consists of an isovitexin backbone, which is a flavonoid derivative known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The addition of a rhamnose sugar at the 2-O position introduces additional hydrophilicity and stability, enhancing its solubility and bioavailability. This modification has been shown to modulate the pharmacokinetic profile of the parent compound, making it more suitable for systemic delivery and therapeutic intervention.

Recent studies have highlighted the multifaceted biological activities of 2"-O-rhamnosylisovitexin. Research published in high-impact journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry has demonstrated its potential in inhibiting specific enzymes and pathways involved in chronic diseases. For instance, preclinical studies have indicated that 2"-O-rhamnosylisovitexin may exhibit inhibitory effects on tyrosine kinases, which are critical in cancer cell proliferation and metastasis. Additionally, its antioxidant properties have been linked to its ability to scavenge reactive oxygen species (ROS), thereby protecting against oxidative stress-induced cellular damage.

The structural uniqueness of 2"-O-rhamnosylisovitexin also makes it an attractive scaffold for drug design and development. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers have identified potential binding interactions between 2"-O-rhamnosylisovitexin and target proteins relevant to neurological disorders. These findings suggest that 2"-O-rhamnosylisovitexin could be developed into novel therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease, where modulation of protein aggregation and neuroinflammation is crucial.

In addition to its pharmacological potential, 2"-O-rhamnosylisovitexin has shown promise in biomarker discovery and diagnostic applications. Its ability to interact with specific biomolecules has been exploited in the development of enzyme-linked immunosorbent assays (ELISAs) and other immunoassays for detecting disease-specific markers. Furthermore, its fluorescence properties have been utilized in imaging techniques, allowing for non-invasive visualization of pathological processes in vivo.

The synthesis of 2"-O-rhamnosylisovitexin presents both challenges and opportunities for chemists. Traditional synthetic routes often involve glycosylation reactions that require precise control over reaction conditions to achieve high yields and regioselectivity. However, advancements in enzymatic glycosylation using recombinant glycosidases have provided more efficient and sustainable methods for producing this compound. These biocatalytic approaches not only improve synthetic efficiency but also reduce environmental impact by minimizing waste generation.

The pharmacokinetic behavior of 2"-O-rhamnosylisovitexin has been extensively studied to optimize its therapeutic efficacy. Phase I clinical trials have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that oral administration results in moderate bioavailability, necessitating dose adjustments for clinical use. Additionally, metabolic stability assays have identified key enzymatic pathways involved in its degradation, which can be targeted to enhance its half-life.

The future directions for research on 2"-O-rhamnosylisovitexin are vast and exciting. Investigating its mechanism of action at a molecular level will be crucial for understanding how it interacts with biological targets and mediates its effects. Furthermore, exploring combination therapies involving 2"-O-rhamnosylisovitexin with other bioactive compounds may uncover synergistic effects that enhance therapeutic outcomes.

In conclusion, 2"-O-rhamnosylisovitexin (CAS No. 72036-50-1) represents a significant advancement in natural product-based drug discovery. Its unique structural features combined with promising biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, 2"-O-rhamnosylisovitexin is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:72036-50-1)2″-O-α-L-Rhamnopyranosyl-isovitexin
CRN0864
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ